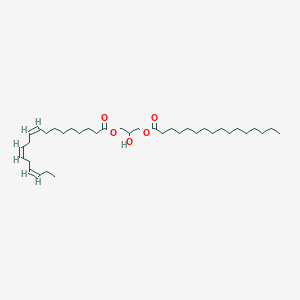

1-Palmitoyl-3-Linolenoyl-rac-glycerol

概要

説明

準備方法

合成経路と反応条件: 1-パルミトイル-3-リノレンオイル-rac-グリセロールは、パルミチン酸とα-リノレン酸をグリセロールとエステル化反応させることで合成できます。 この反応は、通常、硫酸またはp-トルエンスルホン酸などの触媒を必要とし、完全なエステル化を確保するために還流条件下で行われます .

工業的生産方法: 1-パルミトイル-3-リノレンオイル-rac-グリセロールの工業的生産は、未熟なドワーフ・キャベンディッシュ・バナナなどの天然資源からの化合物の抽出を含みます。 抽出プロセスには、溶媒抽出と、目的の化合物を分離するためのカラムクロマトグラフィーなどの精製工程が含まれます .

化学反応の分析

反応の種類: 1-パルミトイル-3-リノレンオイル-rac-グリセロールは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するエポキシドまたはヒドロキシル化生成物を形成するために酸化することができます。

還元: 還元反応は、α-リノレン酸部分の二重結合を単結合に変換し、飽和誘導体を形成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と四酸化オスミウム(OsO4)が含まれます。

還元: 炭素上のパラジウム(Pd/C)などの触媒を用いた水素化反応が一般的です。

主要な生成物:

酸化: エポキシドとヒドロキシル化誘導体。

還元: 飽和ジアシルグリセロール。

置換: さまざまなアシル化グリセロール誘導体.

科学研究の応用

1-パルミトイル-3-リノレンオイル-rac-グリセロールは、科学研究においてさまざまな用途があります。

化学: 脂質の酸化と還元反応を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路と膜ダイナミクスにおける役割について研究されています。

医学: 抗炎症作用と抗酸化作用の可能性について探求されています。

科学的研究の応用

Immunomodulatory Effects

PLAG has been studied for its immunomodulatory properties, particularly in the context of inflammatory diseases. Research indicates that PLAG can modulate immune responses by affecting cytokine production and immune cell activity.

- Study Findings : In a randomized double-blind placebo-controlled trial, PLAG supplementation was shown to reduce the production of pro-inflammatory cytokines IL-4 and IL-6 in healthy adults. This suggests that PLAG may inhibit excessive immune activity associated with atopic and autoimmune disorders .

- Case Study : A study involving a chemically induced model of atopic dermatitis (AD) demonstrated that PLAG significantly improved skin lesions and reduced eosinophil and mast cell counts, indicating its potential as a treatment for chronic inflammatory skin conditions .

Therapeutic Applications in Arthritis

PLAG has shown promise in the treatment of rheumatoid arthritis (RA). Its mechanism involves the modulation of neutrophil infiltration and cytokine regulation.

- Mechanism of Action : Research indicates that PLAG decreases neutrophil migration by regulating STAT3 signaling pathways, which are crucial for inflammatory responses in RA .

- Effectiveness : In a collagen-induced arthritis mouse model, PLAG treatment led to a significant reduction in IL-6 levels in the synovium, comparable to traditional RA therapies like methotrexate .

Hematopoietic Stem Cell Proliferation

PLAG has been identified as an effective agent for stimulating hematopoiesis, which is the process of blood cell formation.

- Research Insights : Studies have shown that PLAG can enhance the proliferation of hematopoietic stem cells (HSCs) and bone marrow stromal cells in vitro. This property positions PLAG as a potential therapeutic agent for conditions requiring enhanced blood cell production .

Synthesis and Purification Methods

The synthesis of PLAG involves a multi-step chemical process that ensures high purity and yield.

- Synthesis Process : The compound is synthesized from 1-palmitoyl-rac-glycerol through acetylation reactions involving acetic anhydride or acetyl chloride, followed by reactions with linoleic acid derivatives .

- Purification Techniques : Recent advancements have focused on synthesizing PLAG without extensive column purification, thereby improving efficiency for large-scale production .

Comparative Efficacy Studies

PLAG's efficacy has been compared with other therapeutic agents to evaluate its potential benefits.

- Efficacy Against Traditional Treatments : In studies comparing PLAG with commercial therapeutics for conditions like AD and RA, PLAG demonstrated comparable or superior effects in reducing symptoms and inflammatory markers .

Data Table: Summary of Research Findings on PLAG

作用機序

1-パルミトイル-3-リノレンオイル-rac-グリセロールの作用機序は、細胞膜に取り込まれ、膜の流動性とシグナル伝達経路に影響を与えることに関係しています。 この化合物は、脂質代謝に関与する酵素の活性を調節することができ、フリーラジカルを捕捉することで抗酸化作用を発揮します .

類似化合物:

1-パルミトイル-2-リノレンオイル-rac-グリセロール: 構造は似ていますが、リノレン酸がsn-2位にあります。

1-ステアロイル-3-リノレンオイル-rac-グリセロール: パルミチン酸の代わりにステアリン酸が含まれています。

1-パルミトイル-3-オレオイル-rac-グリセロール: リノレン酸の代わりにオレイン酸が含まれています.

ユニークさ: 1-パルミトイル-3-リノレンオイル-rac-グリセロールは、パルミチン酸とα-リノレン酸の特定の組み合わせによってユニークであり、異なる物理化学的特性と生物活性をもたらします。 バナナなどの天然資源に存在することも、そのユニークさを際立たせています .

類似化合物との比較

1-Palmitoyl-2-Linolenoyl-rac-glycerol: Similar structure but with the linolenic acid at the sn-2 position.

1-Stearoyl-3-Linolenoyl-rac-glycerol: Contains stearic acid instead of palmitic acid.

1-Palmitoyl-3-Oleoyl-rac-glycerol: Contains oleic acid instead of linolenic acid.

Uniqueness: 1-Palmitoyl-3-Linolenoyl-rac-glycerol is unique due to its specific combination of palmitic acid and α-linolenic acid, which imparts distinct physicochemical properties and biological activities. Its presence in natural sources like bananas also adds to its uniqueness .

生物活性

1-Palmitoyl-3-linolenoyl-rac-glycerol (PLAG) is a synthetic compound derived from glycerol, palmitic acid, and linolenic acid, and is structurally similar to naturally occurring monoacylglycerols found in various biological sources, including the antlers of sika deer. This compound has garnered attention due to its diverse biological activities, particularly in modulating immune responses and inflammation.

PLAG exhibits its biological effects primarily through modulation of immune cell activity and inflammatory processes. Research has highlighted several mechanisms through which PLAG operates:

- Neutrophil Recruitment and Inflammation : PLAG has been shown to effectively reduce neutrophil infiltration in various inflammatory models. For instance, in a study involving lipopolysaccharide (LPS)-induced acute lung injury (ALI), PLAG administration resulted in decreased neutrophil accumulation and reduced levels of inflammatory cytokines such as macrophage inflammatory protein (MIP)-2 .

- Cytokine Modulation : PLAG influences the production of key cytokines involved in immune regulation. In clinical trials, supplementation with PLAG led to significant reductions in interleukin (IL)-4 and IL-6 production by peripheral blood mononuclear cells (PBMC) compared to controls, indicating its potential as an immunomodulatory agent .

- Regulation of Th1/Th2 Balance : PLAG has been identified as a modulator of the Th1/Th2 immune response balance. It inhibits IL-4 production in a dose-dependent manner, which is crucial for managing hypersensitivity-related diseases such as atopic dermatitis .

1. Acute Gouty Inflammation

In a study on gouty inflammation in BALB/c mice, PLAG demonstrated significant attenuation of neutrophil infiltration into MSU-induced lesions. The treatment resulted in reduced expression of CXCL8, a major neutrophil chemoattractant, providing evidence for its therapeutic potential in managing gout-related inflammation .

2. Acute Lung Injury

PLAG was evaluated for its therapeutic efficacy in an ALI model induced by LPS. The results showed that PLAG not only reduced neutrophil recruitment but also improved endothelial permeability and decreased inflammatory chemokine production, suggesting its role in resolving acute inflammation .

3. Atopic Dermatitis

In a mouse model of atopic dermatitis induced by 2,4-dinitrochlorobenzene (DNCB), treatment with PLAG significantly improved skin lesions and modulated immune responses characterized by decreased infiltration of eosinophils and monocytes. Compared to abrocitinib, a known treatment for severe AD, PLAG exhibited comparable efficacy but with a potentially safer profile .

Comparative Efficacy Table

特性

IUPAC Name |

(3-hexadecanoyloxy-2-hydroxypropyl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,35,38H,3-4,6,8-10,12,14-16,19-34H2,1-2H3/b7-5-,13-11-,18-17- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAYLXFSVQLRHH-SVNQLWEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。